An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental considerations for N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a heterobifunctional linker and fluorescent dye critical to advancements in bioconjugation, proteomics, and targeted drug delivery.
Core Chemical Structure and Properties
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized chemical reagent that incorporates three key functional components: a methoxy-terminated polyethylene glycol (m-PEG4) chain, an azide-terminated polyethylene glycol (azide-PEG3) chain, and a Cyanine5 (Cy5) fluorescent dye. The presence of a hydrophilic PEG spacer enhances its solubility in aqueous media.[1][2]
The core structure facilitates a range of applications. The terminal azide group allows for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2] The Cy5 moiety provides a strong fluorescent signal in the far-red spectrum, making it an ideal tool for sensitive detection and imaging. This molecule is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]
Below is a table summarizing the key quantitative data for N-(m-PEG4)-N'-(azide-PEG3)-Cy5.
| Property | Value | Reference |
| Molecular Formula | C42H60ClN5O7 | [7] |
| Molecular Weight | 782.4 g/mol | [7] |
| CAS Number | 2107273-02-7 | [7] |
| Excitation Maximum (λex) | 649 nm | [7] |
| Emission Maximum (λem) | 667 nm | [7] |
| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [7] |
| Solubility | Water, DMSO, DMF, DCM | [7] |
| Purity | Typically ≥97% | [7] |
| Storage | -20°C, protected from light | [7] |
Experimental Protocols and Applications
The unique tripartite structure of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 lends itself to a variety of sophisticated biochemical applications. Detailed below are generalized protocols for its primary uses. Researchers should optimize these protocols for their specific experimental contexts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the general steps for conjugating N-(m-PEG4)-N'-(azide-PEG3)-Cy5 to a terminal alkyne-modified biomolecule, such as a protein or a nucleic acid.
Materials:
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N-(m-PEG4)-N'-(azide-PEG3)-Cy5
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Alkyne-modified biomolecule
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Copper(II) sulfate (CuSO₄)
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A reducing agent (e.g., sodium ascorbate)
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A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
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Reaction buffer (e.g., phosphate-buffered saline, PBS)
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DMSO or DMF for dissolving reagents
Procedure:
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Reagent Preparation:
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Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer.
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Prepare a stock solution of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in DMSO or DMF.
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Prepare stock solutions of CuSO₄, sodium ascorbate, and the chosen ligand in water.
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-
Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of the N-(m-PEG4)-N'-(azide-PEG3)-Cy5 solution.
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Add the copper(I)-stabilizing ligand to the mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the sodium ascorbate solution.
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Incubation:
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Incubate the reaction mixture at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours, depending on the reactants and their concentrations.
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Purification:
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Purify the resulting fluorescently labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol precipitation, to remove unreacted dye and catalyst components.
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Cellular Imaging and Fluorescence Microscopy
The intrinsic fluorescence of the Cy5 moiety allows for the visualization of biomolecules and cellular structures. Once conjugated to a molecule of interest, N-(m-PEG4)-N'-(azide-PEG3)-Cy5 can be used for a variety of imaging applications.
General Workflow for Cellular Labeling and Imaging:
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Introduce an Alkyne Handle: Introduce a bioorthogonal alkyne group onto the cellular target of interest. This can be achieved through metabolic labeling with an alkyne-bearing precursor or by genetic encoding of an unnatural amino acid.
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Cell Fixation and Permeabilization (for intracellular targets):
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Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
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Permeabilize the cell membrane with a detergent (e.g., Triton X-100 or saponin) to allow entry of the labeling reagent.
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Click Reaction: Perform the CuAAC reaction as described in Protocol 2.1 directly on the fixed and permeabilized cells.
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Washing: Wash the cells extensively with PBS to remove unreacted reagents.
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Imaging: Mount the cells on a microscope slide and image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Signaling Pathways and Experimental Workflows
The versatility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 allows for its integration into complex experimental workflows, particularly in the development of PROTACs and the study of protein-protein interactions.
PROTAC Synthesis Workflow
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 can serve as a fluorescently tagged linker in the modular synthesis of PROTACs. The azide group provides a convenient handle for attaching a warhead ligand (which binds to the protein of interest) that has been modified with an alkyne. The other end of the molecule (the m-PEG4 side) would be derivatized to connect to an E3 ligase ligand. The Cy5 fluorophore enables tracking and quantification of the PROTAC.
General Bioconjugation and Labeling Workflow
The following diagram illustrates a typical workflow for labeling a target biomolecule with N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for subsequent fluorescent detection.
Conclusion
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a powerful and versatile tool for researchers in the life sciences. Its combination of a bioorthogonal azide handle, a sensitive fluorescent reporter, and a solubilizing PEG linker enables a wide range of applications, from the fundamental study of biomolecular interactions to the development of novel therapeutic agents. The protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in diverse research settings.
References
- 1. N-(m-PEG4)-N'-(azide-PEG3)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(m-PEG4)-N'-(azide-PEG3)-Cy5 | CAS#:2107273-02-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
